(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one
Description
(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are renowned for their broad-spectrum biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The core structure of thiazolidin-4-one derivatives features a five-membered ring containing sulfur and nitrogen atoms, with substituents critically influencing their pharmacological profiles.
Properties
IUPAC Name |
5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYJNKFBMTCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. In studies with potassium iodide/copper(I) iodide catalysis, bromine replacement yields 4-iodophenyl derivatives (70–85% yields) while retaining the thiazolidinone framework . This reactivity enables halogen exchange for downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
Knoevenagel Condensation at C5
The active methylene group at C5 participates in aldol-like condensations with aryl aldehydes. For example:
Reaction :
(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one + 4-nitrobenzaldehyde
→ 5-(4-Nitrobenzylidene)-derivative
Conditions :
Key Data :
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-NO₂-C₆H₄ | 3.5 | 78 |
| 4-Cl-C₆H₄ | 4.0 | 65 |
| 3-OCH₃-C₆H₄ | 5.0 | 55 |
Source: Adapted from Biointerface Research (2020) and PMC (2023)
Azo Coupling Reactions
The C5 methylene group reacts with diazonium salts to form hydrazone-linked derivatives. Using benzenediazonium chloride:
Product : 5-(Phenylhydrazono)-2-((4-bromophenyl)imino)thiazolidin-4-one
Conditions :
This reaction expands conjugation, enhancing π-electron delocalization for optoelectronic applications .
Michael Addition to Activated Alkenes
The thiazolidinone core undergoes Michael additions with α,β-unsaturated carbonyl compounds. For example, with methyl acrylate:
Product : 5-(2-Carbomethoxyethyl)-derivative
Conditions :
Tautomerization Dynamics
DFT studies reveal a tautomeric equilibrium between the imino (major) and amino (minor) forms:
Thermodynamic Parameters :
Antibacterial Activity Correlation
Structural modifications directly impact bioactivity:
| Derivative | Antibacterial Activity (% inhibition) |
|---|---|
| Parent compound | 88.5 (E. coli), 91.7 (S. aureus) |
| 5-(4-NO₂-benzylidene) | 94.2 (E. coli), 96.4 (S. aureus) |
| 5-(Phenylhydrazono) | 82.1 (E. coli), 85.3 (S. aureus) |
Source: AJOL (2023) and MDPI (2021)
Electrophilic Bromination
Controlled bromination at C5 occurs with Br₂/CH₃COOH:
Product : 5-Bromo-2-((4-bromophenyl)imino)thiazolidin-4-one
Yield : 68%
Multi-Component Cyclocondensation
One-pot synthesis with thiourea and ethyl bromoacetate yields fused heterocycles:
Product : Thiazolo[3,2-b] triazol-6-one
Conditions :
This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceutical and materials science applications. Recent advances in green chemistry protocols (e.g., microwave-assisted synthesis ) further enhance its synthetic utility.
Scientific Research Applications
Thiazolidinones, including (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, have been studied for their diverse biological activities. The compound's structural features, such as the presence of a bromine atom, enhance its electronic properties, which may influence its reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to higher values depending on the substituents present on the benzyl group .
Antibiofilm Activity
The compound has also been investigated for its antibiofilm properties. Thiazolidinones with specific substituents on the benzyl group have shown over 50% reduction in biofilm formation at certain concentrations. This is particularly relevant in addressing biofilm-associated infections, which pose significant challenges in clinical settings .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic potential. Preliminary studies suggest that this compound may interact favorably with enzyme active sites, potentially inhibiting their function. Such interactions are essential for elucidating its pharmacological effects and enhancing its efficacy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or to create new derivatives. The ability to modify the compound's structure opens avenues for developing new therapeutic agents with improved efficacy and reduced toxicity .
Comparative Analysis of Thiazolidinone Derivatives
A comparative analysis of different thiazolidinone derivatives reveals variations in biological activity based on structural modifications. The following table summarizes key derivatives and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorobenzyl)-2-(phenylimino)thiazolidin-4-one | Contains a chlorobenzene group | Exhibits different electronic properties due to chlorine |
| 5-(3-Nitrobenzyl)-2-(phenylimino)thiazolidin-4-one | Contains a nitrobenzene group | Nitro group enhances electron-withdrawing capacity |
| 5-(Phenyl)-2-(p-tolylimino)thiazolidin-4-one | Contains a p-tolyl group | Variation in sterics and electronics from methyl substitution |
This diversity within the thiazolidinone class emphasizes the unique electronic and steric effects imparted by different substituents on biological activity.
Mechanism of Action
The mechanism of action of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazolidinone ring and the bromophenyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological activity of thiazolidin-4-one derivatives is highly dependent on substituents. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Thiazolidin-4-One Derivatives
Key Observations:
- Hybrid Systems : Compounds incorporating indazole-thiadiazole () or thiadiazole () moieties exhibit enhanced activity against neurological targets, likely due to improved π-π stacking and hydrogen bonding .
- Bulkier Substituents : Camphor-based derivatives () show antiviral activity (IC50 = 3.2 μM), suggesting that steric bulk may stabilize interactions with viral enzymes .
Biological Activity
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, a member of the thiazolidinone family, has garnered attention for its potential biological activities. This compound features a thiazolidine ring fused with a carbonyl group and incorporates a benzyl group and a 4-bromophenyl imine moiety. The presence of the bromine atom enhances its electronic properties, which may influence its reactivity and biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 361.3 g/mol |
| CAS Number | 101272-01-9 |
The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Biological Activities
Thiazolidinone derivatives, including this compound, have been extensively studied for their diverse biological activities, including:
- Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that derivatives can inhibit biofilm formation, which is critical in combating antibiotic resistance .
- Anticancer Potential : Thiazolidinones have shown promise in anticancer research, with various derivatives exhibiting cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact favorably with specific enzyme active sites, potentially inhibiting their function. This interaction is vital for understanding its mechanism of action and optimizing therapeutic applications .
Case Studies and Research Findings
- Antibiofilm Activity : In a systematic review of thiazolidinone derivatives, several compounds exhibited significant antibiofilm activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2.03 to 3.25 µg/mL for effective compounds .
- Cytotoxicity Studies : A study involving various thiazolidinone derivatives found that some compounds exhibited IC values in the low micromolar range against cancer cell lines, indicating potential as anticancer agents .
- Mechanistic Insights : Research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. For example, the introduction of halogen substituents has been shown to improve binding affinity to biological targets .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-bromoaniline with a carbonyl-containing precursor (e.g., benzaldehyde derivatives) to form the imine group.
- Step 2 : Cyclization with thioglycolic acid or thiourea derivatives to construct the thiazolidin-4-one ring. Key reagents include ammonium acetate or acetic acid as catalysts, with ethanol or DMF as solvents .
- Optimization : Reaction conditions (e.g., 70–80°C, 6–12 hours) are adjusted to improve yield (reported up to 85% in analogous compounds) .
Q. How is the structural characterization of this compound performed?
- Spectroscopy :
- 1H/13C NMR : Confirms regiochemistry of the imine (δ 8.2–8.5 ppm for N=CH) and thiazolidinone carbonyl (δ 170–175 ppm) .
- IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1540–1600 cm⁻¹ (C=N) .
Q. What biological activities have been reported for this compound?
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans in derivatives with similar substituents .
- Anticancer : IC₅₀ of 12–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition with pIC₅₀ ~1.3 mM in thiazolidinone hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent effects :
- Benzylidene group : Electron-withdrawing groups (e.g., 4-Br) enhance antimicrobial activity by 40% compared to electron-donating groups (e.g., -OCH₃) .
- Thioxo vs. oxo : Thioxo (C=S) at position 2 improves AChE inhibition due to increased electrophilicity .
Q. What computational methods predict target interactions for this compound?
- DFT calculations : B3LYP/6-31G(d,p) models optimize geometry and predict charge distribution (e.g., electrophilic imine carbon at −0.35 eV) .
- Molecular docking : AutoDock Vina evaluates binding to AChE (binding energy −8.2 kcal/mol) or bacterial enzymes (e.g., GlcN-6P synthase) .
Q. How can contradictions in reported biological data be resolved?
- Case study : Discrepancies in antimicrobial activity (e.g., MIC 8 vs. 32 µg/mL) arise from:
- Assay variability : Broth microdilution vs. agar diffusion .
- Bacterial strains : ESKAPE pathogens vs. standard ATCC strains .
Q. What strategies improve synthetic yield and purity?
- Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to reduce reaction time from 12 to 6 hours .
- By-product control : Use TLC (hexane:ethyl acetate 7:3) to monitor intermediates and HPLC (C18 column) for final purification .
Q. How are stability and solubility challenges addressed?
- Solubility : Use DMSO for in vitro assays (solubility >10 mg/mL) or PEG-400 for in vivo studies .
- Stability : Store at −20°C under nitrogen; avoid aqueous solutions at pH >8 to prevent hydrolysis .
Q. What in vitro models evaluate anticancer mechanisms?
Q. What are the challenges in developing enantiomerically pure forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
